Dalbergioidin
Dalbergioidin
(+-)-Dalbergioidin belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton which bears a ketone at position C4. Thus, (+-)-dalbergioidin is considered to be a flavonoid lipid molecule (+-)-Dalbergioidin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+-)-dalbergioidin is primarily located in the cytoplasm. Outside of the human body, (+-)-dalbergioidin can be found in a number of food items such as mung bean, common bean, scarlet bean, and hyacinth bean. This makes (+-)-dalbergioidin a potential biomarker for the consumption of these food products.
(+-)-dalbergioidin is a hydroxyisoflavanone.
(+-)-dalbergioidin is a hydroxyisoflavanone.
Brand Name:
Vulcanchem
CAS No.:
30368-42-4
VCID:
VC0157601
InChI:
InChI=1S/C15H12O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-5,10,16-19H,6H2
SMILES:
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O
Molecular Formula:
C15H12O6
Molecular Weight:
288.25 g/mol
Dalbergioidin
CAS No.: 30368-42-4
Reference Standards
VCID: VC0157601
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
CAS No. | 30368-42-4 |
---|---|
Product Name | Dalbergioidin |
Molecular Formula | C15H12O6 |
Molecular Weight | 288.25 g/mol |
IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-5,10,16-19H,6H2 |
Standard InChIKey | WNHXBLZBOWXNQO-UHFFFAOYSA-N |
SMILES | C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O |
Canonical SMILES | C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O |
Appearance | Powder |
Description | (+-)-Dalbergioidin belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton which bears a ketone at position C4. Thus, (+-)-dalbergioidin is considered to be a flavonoid lipid molecule (+-)-Dalbergioidin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+-)-dalbergioidin is primarily located in the cytoplasm. Outside of the human body, (+-)-dalbergioidin can be found in a number of food items such as mung bean, common bean, scarlet bean, and hyacinth bean. This makes (+-)-dalbergioidin a potential biomarker for the consumption of these food products. (+-)-dalbergioidin is a hydroxyisoflavanone. |
Synonyms | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one dalbergioidin |
PubChem Compound | 181994 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume